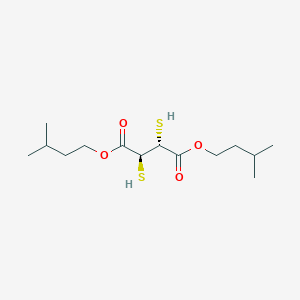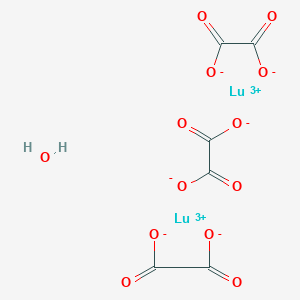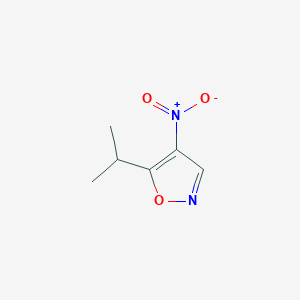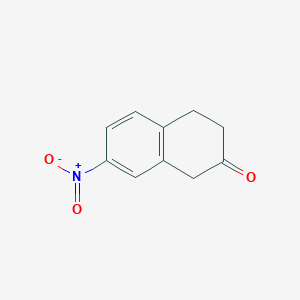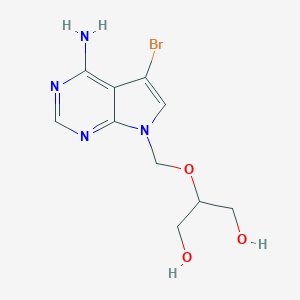
1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as ABPP, which stands for Activity-Based Protein Profiling. ABPP is a technique that is used to identify and study the activity of enzymes in living cells.
作用机制
The mechanism of action of 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- involves the binding of the compound to the active site of the enzyme. This binding allows for the identification and quantification of the enzyme activity. The compound is specific to the active site of the enzyme and does not affect other cellular processes.
生化和生理效应
1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- has no known biochemical or physiological effects. The compound is specific to the active site of the enzyme and does not interact with other cellular processes.
实验室实验的优点和局限性
The use of 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- in lab experiments has several advantages. The compound is specific to the active site of the enzyme and allows for the identification and quantification of enzyme activity. This technique is highly sensitive and can detect changes in enzyme activity in response to various stimuli. However, there are also limitations to the use of this compound in lab experiments. The technique requires the use of a small molecule probe, which can be expensive and time-consuming to synthesize. Additionally, the technique requires specialized equipment and expertise, which can limit its use in certain labs.
未来方向
There are several future directions for the use of 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- in scientific research. One potential direction is the use of this compound in the study of disease pathways. ABPP has been used to identify and study the activity of enzymes involved in various diseases, including cancer and neurodegenerative diseases. Additionally, the use of this compound in drug discovery and development is a promising area of research. The identification and quantification of enzyme activity can aid in the development of drugs that target specific enzymes. Finally, the use of this compound in the study of enzyme evolution and function is an area of active research. The ability to identify and quantify enzyme activity can aid in the understanding of enzyme function and evolution.
合成方法
The synthesis of 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- can be achieved through a multistep process. The initial step involves the synthesis of 4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidine-7-methanol. This is followed by the synthesis of 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- by reacting the above compound with 1,3-propanediol and an acid catalyst. The final product is obtained after purification using column chromatography.
科学研究应用
1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- has several potential applications in scientific research. The compound is mainly used in the field of proteomics to study the activity of enzymes in living cells. ABPP is a technique that has been used to identify and study the activity of various enzymes, including proteases, kinases, and phosphatases. This technique involves the use of a small molecule probe, such as 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)-, which binds to the active site of the enzyme and allows for its identification and quantification.
属性
CAS 编号 |
123148-90-3 |
|---|---|
产品名称 |
1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- |
分子式 |
C10H13BrN4O3 |
分子量 |
317.14 g/mol |
IUPAC 名称 |
2-[(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]propane-1,3-diol |
InChI |
InChI=1S/C10H13BrN4O3/c11-7-1-15(5-18-6(2-16)3-17)10-8(7)9(12)13-4-14-10/h1,4,6,16-17H,2-3,5H2,(H2,12,13,14) |
InChI 键 |
QTMAZYGAVHCKKX-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(N=CN=C2N1COC(CO)CO)N)Br |
规范 SMILES |
C1=C(C2=C(N=CN=C2N1COC(CO)CO)N)Br |
其他 CAS 编号 |
123148-90-3 |
同义词 |
compound 183 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



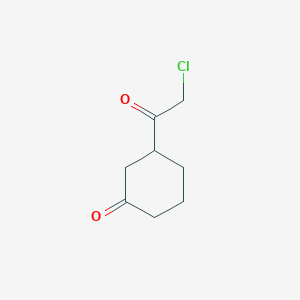

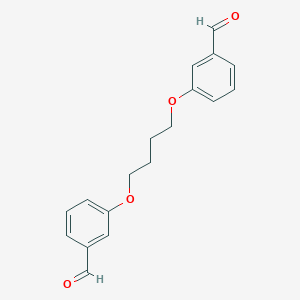
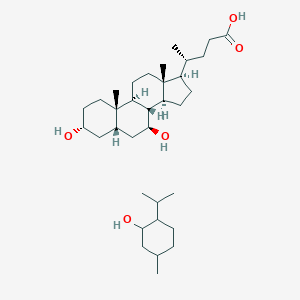
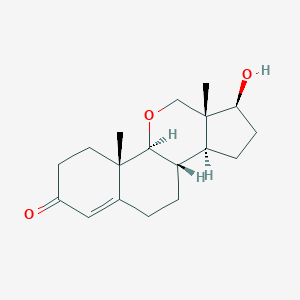
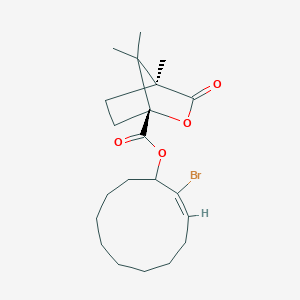
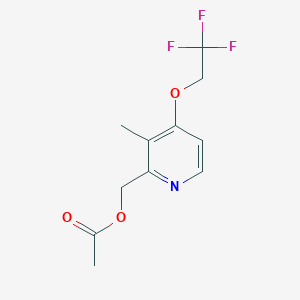
![5-[Chloro(difluoro)methyl]-1,2-oxazole](/img/structure/B58481.png)
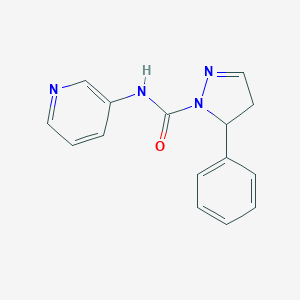
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)
